3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide
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Overview
Description
3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a complex organic compound featuring a benzofuran core, a biphenyl moiety, and a dihydrobenzo[b][1,4]dioxin group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Biphenyl Moiety: This step often involves Suzuki coupling reactions, where a boronic acid derivative of biphenyl reacts with a halogenated benzofuran intermediate in the presence of a palladium catalyst.
Attachment of the Dihydrobenzo[b][1,4]dioxin Group: This can be accomplished through nucleophilic substitution reactions, where the dihydrobenzo[b][1,4]dioxin moiety is introduced to the benzofuran core.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and dihydrobenzo[b][1,4]dioxin moieties.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl and benzofuran rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions, Lewis acids for electrophilic substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the synthesis of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. Its structural features suggest potential interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific enzymes or receptors might make it useful in treating certain diseases.
Industry
Industrially, the compound could be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or other electronic devices, due to its conjugated system and potential for high electron mobility.
Mechanism of Action
The mechanism of action of 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds, while its aromatic rings can participate in π-π stacking interactions, facilitating binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide: Unique due to its combination of benzofuran, biphenyl, and dihydrobenzo[b][1,4]dioxin moieties.
Benzofuran Derivatives: Often used in medicinal chemistry for their bioactivity.
Biphenyl Compounds: Known for their stability and use in various industrial applications.
Dihydrobenzo[b][1,4]dioxin Derivatives: Studied for their electronic properties and potential in materials science.
Uniqueness
The uniqueness of 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide lies in its multi-functional structure, which combines features from several different types of compounds, potentially leading to novel properties and applications.
This detailed overview provides a comprehensive understanding of 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O5/c33-29(21-12-10-20(11-13-21)19-6-2-1-3-7-19)32-27-23-8-4-5-9-24(23)37-28(27)30(34)31-22-14-15-25-26(18-22)36-17-16-35-25/h1-15,18H,16-17H2,(H,31,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRADBIJNDNHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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